Alovudine

Vue d'ensemble

Description

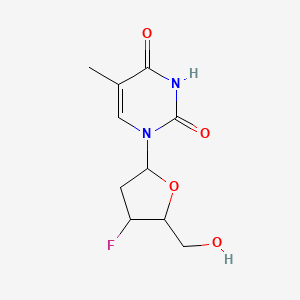

Alovudine, également connu sous le nom de fluorothymidine, est un analogue de nucléoside synthétique qui a été initialement développé en tant qu'agent antiviral. Il s'agit d'un dérivé de la thymidine, où le groupe hydroxyle en position 3' est remplacé par un atome de fluor. This compound a été principalement étudié pour son potentiel dans le traitement des infections virales, notamment le virus de l'immunodéficience humaine (VIH) et le virus de l'hépatite B (VHB). son développement a été interrompu en raison de problèmes de toxicité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'alovudine implique la fluoration de la thymidine. Une méthode courante consiste à utiliser le trifluorure de diéthylaminosulfure (DAST) comme agent fluorant. La réaction se déroule généralement dans des conditions douces, la thymidine étant traitée avec du DAST dans un solvant anhydre tel que le dichlorométhane. La réaction donne de l'this compound avec une sélectivité et une pureté élevées .

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), sont courantes dans les milieux industriels pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Alovudine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses analogues désoxy.

Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de fluor par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium et les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés oxo d'this compound.

Réduction : Analogues désoxy d'this compound.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Antiviral Applications

HIV Treatment

Alovudine was originally designed to inhibit reverse transcriptase in HIV-infected patients. A notable study demonstrated that a four-week course of this compound at a low dose (2 mg/day) resulted in a modest but significant reduction in viral load among patients who were experiencing treatment failure with other antiretroviral therapies. The study involved 72 patients and reported a mean viral load change of -0.42 log(10) copies/mL in the highest dose group compared to placebo, indicating its potential utility as part of combination therapy in HIV management .

Oncology Applications

Acute Myeloid Leukemia (AML)

Recent research has shifted focus to this compound's effects on cancer cells, particularly in AML. This compound acts as an inhibitor of mitochondrial DNA polymerase gamma (POLG), leading to the depletion of mitochondrial DNA within leukemic cells. This mechanism has been shown to reduce cell proliferation and viability while promoting monocytic differentiation in AML cells.

In Vivo Studies

In animal models, systemic administration of this compound led to a reduction in leukemic growth by approximately 70% without observable toxicity. Mice treated with this compound showed no significant changes in body weight or organ histology, indicating a favorable safety profile .

Research Findings and Case Studies

Mécanisme D'action

Alovudine exerts its effects by inhibiting DNA polymerases. It is incorporated into the viral DNA by reverse transcriptase, leading to chain termination and inhibition of viral replication. In the case of mitochondrial DNA polymerase γ, this compound preferentially incorporates into the mitochondrial DNA, resulting in the depletion of mitochondrial DNA and impairment of mitochondrial function. This mechanism is particularly relevant in the context of cancer research, where mitochondrial function plays a crucial role in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Alovudine est structurellement similaire à d'autres analogues de nucléosides tels que la zidovudine (AZT) et la lamivudine. sa substitution de fluor unique en position 3' le distingue des autres analogues. Cette substitution améliore sa stabilité et sa résistance à la dégradation enzymatique. Comparé à la zidovudine et à la lamivudine, l'this compound a montré une plus grande puissance dans l'inhibition de la réplication virale, mais présente également une toxicité plus élevée, ce qui a conduit à son abandon en développement clinique .

Liste des composés similaires

- Zidovudine (AZT)

- Lamivudine

- Stavudine

- Abacavir

- Ténofovir

Activité Biologique

Alovudine, also known as 3'-Fluoro-3'-deoxythymidine, is a thymidine analog that has garnered interest for its biological activity, particularly in the context of viral infections and cancer treatment. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. By mimicking natural nucleotides, it interferes with viral RNA transcription into DNA, thereby inhibiting viral replication. Additionally, this compound has been identified as a selective inhibitor of mitochondrial DNA polymerase γ, which plays a vital role in mitochondrial DNA replication and maintenance. This inhibition can lead to reduced mitochondrial DNA levels in certain cell types, impacting cellular metabolism and proliferation .

1. HIV Treatment

This compound has been investigated for its efficacy against HIV, particularly strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs). Clinical studies have demonstrated that this compound can effectively inhibit the replication of these resistant strains in vitro. Its unique mechanism allows it to maintain antiviral activity even in the presence of mutations that confer resistance to other NRTIs .

2. Cancer Therapy

Recent studies have highlighted this compound's potential in treating acute myeloid leukemia (AML). In preclinical models, this compound treatment resulted in:

- Depletion of mitochondrial DNA in AML cells.

- Reduced oxygen consumption and cell proliferation.

- Promotion of monocytic differentiation in AML cells.

These effects suggest that this compound may offer a novel approach to AML therapy by targeting mitochondrial functions and promoting differentiation independent of oxidative phosphorylation pathways .

Case Studies and Clinical Trials

Several studies have contributed to our understanding of this compound's biological activity:

Pharmacological Profile

- Chemical Formula : CHFNO

- Molecular Weight : 244.22 g/mol

- Drug Class : Investigational small molecule

- Indications : Primarily investigated for HIV infection and potential applications in oncology.

Propriétés

IUPAC Name |

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCAQJAQSWSNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860345 | |

| Record name | 1-(2,3-Dideoxy-3-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25526-93-6 | |

| Record name | 3'-Fluorothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.